REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[CH3:25][C:26]([C:29]1[S:33][C:32]([NH2:34])=[N:31][N:30]=1)([CH3:28])[CH3:27]>CN(C=O)C.C(OCC)(=O)C.C(Cl)Cl>[CH3:25][C:26]([C:29]1[S:33][C:32]([NH:34][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[I:1])=[N:31][N:30]=1)([CH3:28])[CH3:27]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=NN=C(S1)N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at rt for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The solution was washed with 1N HCl, sat. sodium bicarbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NN=C(S1)NC(C1=C(C=CC=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |